Pizuglanstat

Enzymology Drug Discovery Assay Development

Researchers requiring a benchmark HPGDS inhibitor with clinically defined human ADME often face gaps in translational PK/PD modeling. Pizuglanstat (TAS-205) addresses this: • Phase I mass-balance study provides Tₘₐₓ 0.5 h, t₁/₂ 7.7 h, and 66.1% fecal / 32.2% urinary excretion. • Demonstrates high selectivity: IC₅₀ 55.8-76 nM for HPGDS, no inhibition of L-PGDS at 100 µM. • Validated in DMD Phase III trial (82 patients) and IgE-stimulated cell assays (IC₅₀ 78.3-238.4 nM). Align preclinical dosing with human PK and access the largest body of clinical HPGDS target-engagement data.

Molecular Formula C27H36N6O4
Molecular Weight 508.6 g/mol
CAS No. 1244967-98-3
Cat. No. B610123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePizuglanstat
CAS1244967-98-3
SynonymsPizuglanstat
Molecular FormulaC27H36N6O4
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)C(=O)N5CCOCC5
InChIInChI=1S/C27H36N6O4/c1-29-10-2-3-24(29)26(35)31-13-15-33(16-14-31)27(36)28-22-4-6-23(7-5-22)30-11-8-21(9-12-30)25(34)32-17-19-37-20-18-32/h2-7,10,21H,8-9,11-20H2,1H3,(H,28,36)
InChIKeyZNFJGCDCPYTEKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pizuglanstat: HPGDS Inhibitor for Muscular Dystrophy


Pizuglanstat (TAS-205) is an orally active, small-molecule inhibitor of hematopoietic prostaglandin D synthase (HPGDS), a key enzyme in the arachidonic acid cascade that catalyzes the conversion of prostaglandin H₂ to prostaglandin D₂ (PGD₂) [1]. It exhibits potent inhibition of recombinant human HPGDS with IC₅₀ values of 55.8–76 nM and demonstrates high selectivity over the lipocalin-type PGDS (L-PGDS) isozyme at concentrations up to 100 µM . Pizuglanstat was discovered by Taiho Pharmaceutical and advanced to Phase III clinical evaluation for Duchenne muscular dystrophy (DMD), where it was investigated as a mutation-agnostic therapy aimed at reducing PGD₂-mediated muscle inflammation and necrosis [2][3].

Why Pizuglanstat Is Not Interchangeable


Substituting Pizuglanstat with another HPGDS inhibitor without rigorous validation introduces significant scientific and procurement risk because of marked differences in target potency, isozyme selectivity profiles, and human pharmacokinetic (PK) behavior that have been quantitatively documented in distinct assays and clinical cohorts. For example, while Pizuglanstat achieves an IC₅₀ of 55.8 nM against HPGDS and does not inhibit L-PGDS at 100 µM, comparator molecules such as TFC-007 (IC₅₀ = 83 nM) and GSK2894631A (IC₅₀ = 9.9 nM) exhibit different potency windows . More critically, Pizuglanstat is distinguished by a uniquely characterized human PK profile—Tₘₐₓ of 0.5 h, t₁/₂ of 7.7 h, and a defined fecal-to-urinary excretion ratio—that was established in a dedicated Phase 1 mass-balance study and has not been replicated for most other HPGDS inhibitors [1]. These compound-specific attributes directly affect dose selection, experimental reproducibility, and the interpretation of preclinical efficacy data, making generic interchange scientifically unsound.

Pizuglanstat Quantitative Differentiation Evidence


HPGDS Inhibitory Potency vs. TFC-007

In recombinant human HPGDS enzyme assays, Pizuglanstat inhibits HPGDS with an IC₅₀ of 55.8 nM, whereas the structurally distinct HPGDS inhibitor TFC-007 exhibits an IC₅₀ of 83 nM . This represents a 1.5-fold higher potency for Pizuglanstat under comparable experimental conditions.

Enzymology Drug Discovery Assay Development

HPGDS Selectivity over L-PGDS

Pizuglanstat does not inhibit lipocalin-type prostaglandin D synthase (L-PGDS) at concentrations up to 100 µM, demonstrating >1,800-fold selectivity for HPGDS over L-PGDS based on its HPGDS IC₅₀ of 55.8 nM . This selectivity profile is critical for differentiating Pizuglanstat from pan-PGDS inhibitors or compounds with less well-characterized isozyme specificity.

Selectivity Profiling Target Engagement Off-target Risk

Human Pharmacokinetic Profile

In a Phase 1 mass-balance study of six healthy male volunteers receiving a single 400 mg oral dose of [¹⁴C]pizuglanstat, the median time to maximal plasma concentration (Tₘₐₓ) was 0.5 hours, and the geometric mean terminal elimination half-life (t₁/₂) was 7.7 hours [1][2]. Fecal excretion accounted for 66.1% of the administered radioactivity over 168 hours, while urinary excretion contributed 32.2% [1]. No comparable human PK data are publicly available for other HPGDS inhibitors such as TFC-007 or GSK2894631A.

Pharmacokinetics ADME Clinical Pharmacology

Cellular PGD₂ Production Inhibition

Pizuglanstat inhibited PGD₂ production induced by IgE cross-linking in rat basophilic leukemia RBL-2H3 cells with an IC₅₀ of 238.4 nM . In a related cellular system using calcium ionophore A23187-stimulated RBL-2H3 cells, the IC₅₀ was 181.3 nM . No published cellular IC₅₀ values in comparable IgE-mediated PGD₂ release assays were identified for TFC-007 or TAS-204.

Cell-based Assay Inflammation Allergic Rhinitis

Phase III DMD Trial Completion

Pizuglanstat is the only HPGDS inhibitor to have completed a randomized, double-blind, placebo-controlled Phase III clinical trial in Duchenne muscular dystrophy (the REACH-DMD study, NCT04587908) [1][2]. The trial enrolled 82 ambulatory male DMD patients across 26 Japanese sites, with the primary endpoint being change from baseline in time to rise from the floor at 52 weeks [1][2]. In contrast, other HPGDS inhibitors such as TAS-204, TFC-007, and GSK2894631A have not advanced beyond preclinical or early Phase I evaluation.

Clinical Trials Duchenne Muscular Dystrophy Translational Research

Broad Off-Target Selectivity Profiling

In a comprehensive selectivity screen, Pizuglanstat at 10 µM did not significantly affect the activities of 174 enzymes (including COX-1, COX-2, 5-LO, LTC₄ synthase, and TXA₂ synthase) or the binding of 164 receptors . This broad selectivity profile, derived from a single large-scale panel, is not documented in the public domain for most other HPGDS inhibitors, including TFC-007 and TAS-204.

Selectivity Screening Safety Pharmacology Off-target Profiling

Pizuglanstat Application Scenarios


DMD Preclinical Efficacy Studies

Pizuglanstat is the most extensively clinically characterized HPGDS inhibitor for DMD, having completed a Phase III trial in 82 patients [1]. Researchers investigating PGD₂-driven muscle inflammation and necrosis in mdx mouse models or patient-derived cell systems should select Pizuglanstat to align their preclinical dosing regimens with the known human PK parameters (Tₘₐₓ 0.5 h, t₁/₂ 7.7 h) and to leverage the wealth of existing in vivo data on compound exposure and target engagement [2]. The availability of human mass-balance data (66.1% fecal / 32.2% urinary excretion) further supports ADME interpretation in translational studies [2].

Allergic Rhinitis and Mast Cell Inflammation

Pizuglanstat has demonstrated robust inhibition of PGD₂ production in IgE-stimulated RBL-2H3 cells (IC₅₀ = 238.4 nM) and in human basophilic KU812 cells (IC₅₀ = 78.3 nM) [3]. It also suppressed late-phase nasal obstruction and eosinophil infiltration in a guinea pig model of allergic rhinitis [3]. Investigators studying mast cell biology, IgE-mediated hypersensitivity, or allergic airway inflammation should consider Pizuglanstat as a well-validated HPGDS inhibitor with cell-based potency data that directly inform concentration selection for ex vivo and in vivo experiments.

HPGDS-Selective Pathway Probe

Pizuglanstat's documented selectivity profile—no inhibition of L-PGDS at 100 µM (>1,800-fold selectivity over HPGDS) and negligible activity against 338 enzymes and receptors at 10 µM—positions it as a high-quality chemical probe for dissecting HPGDS-specific signaling pathways . For experiments aimed at distinguishing HPGDS-mediated PGD₂ synthesis from L-PGDS or COX-dependent pathways, Pizuglanstat provides a cleaner pharmacological tool compared to less selective inhibitors or compounds with incomplete selectivity characterization.

Translational PK/PD Modeling

Because Pizuglanstat is the only HPGDS inhibitor with a published human Phase 1 mass-balance study, it is uniquely suited for building translational PK/PD models [2]. The characterized absorption rate (Tₘₐₓ 0.5 h), elimination half-life (7.7 h), and excretion routes provide a foundation for allometric scaling and for predicting human exposure in future clinical candidates within the HPGDS inhibitor class. Procurement of Pizuglanstat is therefore warranted for any research program requiring a benchmark comparator with fully defined human ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pizuglanstat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.